molecular formula C14H17N3O4S B2386822 4-methoxy-N-(2-methoxypyrimidin-5-yl)-2,5-dimethylbenzenesulfonamide CAS No. 1421455-20-0

4-methoxy-N-(2-methoxypyrimidin-5-yl)-2,5-dimethylbenzenesulfonamide

Cat. No.: B2386822
CAS No.: 1421455-20-0
M. Wt: 323.37
InChI Key: UUWIQPHFHVBHBE-UHFFFAOYSA-N
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Description

4-methoxy-N-(2-methoxypyrimidin-5-yl)-2,5-dimethylbenzenesulfonamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound is characterized by its unique chemical structure, which includes a methoxy group, a pyrimidinyl group, and a benzenesulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(2-methoxypyrimidin-5-yl)-2,5-dimethylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 4-methoxy-2,5-dimethylbenzenesulfonyl chloride with 2-methoxypyrimidine-5-amine under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize impurities. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(2-methoxypyrimidin-5-yl)-2,5-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or pyrimidinyl groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted compounds depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-methoxy-N-(2-methoxypyrimidin-5-yl)-2,5-dimethylbenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2-methoxypyrimidin-5-yl)-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes, inhibiting their activity and thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-4-methoxy-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide: Similar in structure but with a chlorine atom instead of a methoxy group.

    4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Shares the methoxyphenyl group but differs in the rest of the structure.

Uniqueness

4-methoxy-N-(2-methoxypyrimidin-5-yl)-2,5-dimethylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-methoxy-N-(2-methoxypyrimidin-5-yl)-2,5-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S/c1-9-6-13(10(2)5-12(9)20-3)22(18,19)17-11-7-15-14(21-4)16-8-11/h5-8,17H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUWIQPHFHVBHBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)NC2=CN=C(N=C2)OC)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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